molecular formula C11H21NO3 B1594778 Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate CAS No. 71172-51-5

Ethyl 3-(2,6-dimethylmorpholin-4-yl)propanoate

Cat. No. B1594778
CAS RN: 71172-51-5
M. Wt: 215.29 g/mol
InChI Key: PQHKGZQMAHHJTD-UHFFFAOYSA-N
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Patent
US05240925

Procedure details

This intermediate (26.0 g.) was prepared using the procedure described in Example 4a except using 24.5 ml. (0.2 mole) of 2,6-dimethylmorpholine, 19.2 ml. (0.20 mole) of ethyl 3-chloropropionate, and 30.3 ml. (0.22 mole) of triethylamine in 60 ml. of toluene and was isolated as a colorless liquid boiling 88°-88.5° C. at 5 mm of Hg.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0.2 mol
Type
reactant
Reaction Step Two
Quantity
0.22 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[O:7][CH:6]([CH3:8])[CH2:5][NH:4][CH2:3]1.Cl[CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].C(N(CC)CC)C>C1(C)C=CC=CC=1>[CH3:8][CH:6]1[O:7][CH:2]([CH3:1])[CH2:3][N:4]([CH2:10][CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH2:5]1

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1CNCC(O1)C
Step Two
Name
Quantity
0.2 mol
Type
reactant
Smiles
ClCCC(=O)OCC
Step Three
Name
Quantity
0.22 mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This intermediate (26.0 g.) was prepared
CUSTOM
Type
CUSTOM
Details
boiling 88°-88.5° C. at 5 mm of Hg

Outcomes

Product
Name
Type
Smiles
CC1CN(CC(O1)C)CCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.